N-(4-Nitrobenzyl)benzene-1,2-diamine
Description
N-(4-Nitrobenzyl)benzene-1,2-diamine is a Schiff base synthesized via the condensation of o-phenylenediamine (OPD) with 4-nitrobenzaldehyde (NBA) under controlled conditions . The reaction involves nucleophilic attack of OPD’s amino groups on the aldehyde carbonyl, forming an imine linkage. This intermediate is critical for cyclization into 2-(4-nitrophenyl)-1H-benzimidazole (NBI), a heterocyclic compound with applications in catalysis, materials science, and medicinal chemistry .
The nitro group (-NO₂) at the para position of the benzyl moiety imparts unique electronic and structural properties. As an electron-withdrawing group (EWG), it stabilizes the imine proton, enhances acidity, and promotes planar rigidity, facilitating chelation with metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) to form stable complexes . These complexes exhibit high thermal stability and are utilized in sensors, light-emitting devices, and catalytic systems .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-N-[(4-nitrophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3O2/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9,14H2 |
InChI Key |
BULXRVNHQUYFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzyl bromide with 1,2-phenylenediamine. The reaction is carried out in methanol, where 4-nitrobenzyl bromide is added dropwise to a stirred solution of 1,2-phenylenediamine . The reaction conditions include maintaining the temperature and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc powder in ethanol for reduction reactions . Oxidizing agents and other specific reagents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-Nitrobenzyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds and other derivatives.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Key Differentiators of N-(4-Nitrobenzyl)benzene-1,2-diamine:
- Nitro Group (-NO₂): Stabilizes metal-ligand bonds via resonance and inductive effects, enhancing optical properties (e.g., fluorescence) and catalytic activity .
- Rigid, Planar Structure: Facilitates coordination as a bidentate ligand, forming five-membered chelate rings with metals .
Comparison with Other Substituents:
- Electron-Withdrawing Groups (EWGs): Nitro vs. Fluoro: While both are EWGs, the nitro group’s stronger resonance withdrawal stabilizes metal complexes more effectively than fluorine, which primarily exerts an inductive effect . This makes nitro-substituted derivatives superior in applications requiring redox activity (e.g., catalytic oxidation) . Impact on Reactivity: In quinoxaline synthesis, EWGs like -NO₂ or -F reduce reaction yields compared to EDGs (e.g., -CH₃), as they deactivate the diamine substrate .
Electron-Donating Groups (EDGs):
- Methyl (-CH₃): Increases electron density on the aromatic ring, accelerating reactions like cyclocondensation but reducing thermal stability of derived metal complexes .
- Benzyl (-C₆H₅): Provides steric bulk, limiting coordination geometry in metal complexes but enhancing solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
